2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide
Overview
Description
2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O4S. It is a derivative of benzene sulfonamide, characterized by the presence of chloro, nitro, and methyl groups attached to the benzene ring. This compound is useful in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is typically carried out in batch reactors with continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Reduction: Hydrogen gas, catalysts (palladium on carbon), metal hydrides (sodium borohydride).
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Substitution: Corresponding substituted sulfonamides.
Reduction: 2-chloro-N-methyl-5-aminobenzene-1-sulfonamide.
Oxidation: 2-chloro-N-methyl-5-nitrobenzoic acid
Scientific Research Applications
2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzenesulfonamide
- 2-chloro-5-nitrobenzaldehyde
- 2-chloro-5-nitrobenzoic acid
Uniqueness
2-chloro-N-methyl-5-nitrobenzene-1-sulfonamide is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. The combination of chloro, nitro, and sulfonamide groups provides a distinct chemical profile that can be exploited for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDUSKGEOZAEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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